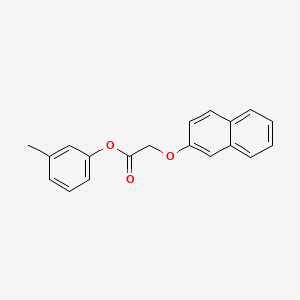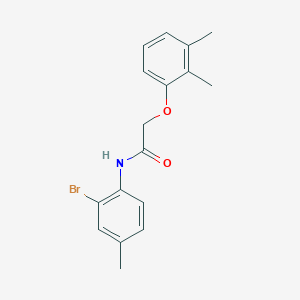![molecular formula C22H15ClN4O8 B5555361 3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)
3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a category of organic compounds that include functionalities such as nitro groups, chloro substituents, and ester linkages. These features suggest potential applications in materials science, organic synthesis, and possibly as intermediates in the synthesis of more complex organic molecules.
Synthesis Analysis
Synthesis of complex molecules like "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" typically involves multi-step synthetic routes. Starting materials such as 4-chloro-2-nitrophenol may undergo reactions including acylation, nitration, and esterification to introduce the various functional groups present in the molecule. For example, Begunov and Valyaeva (2015) describe the synthesis of AB-type monomers for polybenzimidazoles, indicating strategies that might be relevant for constructing parts of the molecule (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques such as X-ray crystallography and NMR spectroscopy. The crystal structure provides insights into the arrangement of atoms, molecular conformation, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, the crystal structure of similar nitrobenzoate compounds has been studied to reveal their geometric configuration and intermolecular hydrogen bonding (Polyakova et al., 2011).
科学的研究の応用
Synthesis and Characterization
Research into compounds with similar complex chemical structures often focuses on their synthesis and structural characterization. For example, the study on the synthesis of derivatives through reactions involving nitrophenol and nitrobenzoic acid derivatives demonstrates the intricate processes used to create and analyze compounds with specific functional groups and structural features. These methodologies can be applied to understand the synthesis pathway of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" and to explore its chemical behavior and properties (Havaldar, Bhise, & Burudkar, 2004; Begunov & Valyaeva, 2015).
Catalytic and Electrochemical Applications
Compounds with nitroaromatic groups are studied for their electrocatalytic properties, such as the modification of electrodes with nitroaromatic compounds for NADH oxidation. This suggests potential applications of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" in electrochemical sensors or as a catalyst in redox reactions, highlighting the utility of such compounds in analytical chemistry and biosensor development (Contreras et al., 2020).
Anticancer Research
The study of N, N′–disubstituted thiocarbamide derivatives for their in vitro cytotoxicity against various human cancer cell lines points towards the exploration of nitrophenyl derivatives in the development of anticancer agents. This opens up avenues for researching the biological activity and therapeutic potential of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" against cancer (Pandey et al., 2019).
Photocatalysis and Environmental Applications
Research into F,O,S-codoped graphitic carbon nitride for the synthesis of benzoxazoles and benzimidazoles under visible light irradiation demonstrates the potential of nitrophenol derivatives in photocatalytic applications. Such studies provide a foundation for exploring "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" in the field of green chemistry, particularly in catalyzing organic transformations and environmental remediation (Santiago-Aliste et al., 2023).
特性
IUPAC Name |
[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O8/c23-16-6-9-20(19(11-16)27(32)33)34-13-21(28)25-24-12-14-2-1-3-18(10-14)35-22(29)15-4-7-17(8-5-15)26(30)31/h1-12H,13H2,(H,25,28)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFGNLURNWHTF-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)


![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)
![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)


![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)